Iodoquinol can be used in cell culture experiments to study the effects of the drug on various parasites, particularly those causing amoebic dysentery (Entamoeba histolytica) []. Researchers can assess the effectiveness of the drug in killing the parasite or inhibiting its growth.
Since the exact mechanism by which iodoquinol kills parasites is not fully understood, researchers may use it to investigate potential mechanisms of action. This can involve studying how the drug interacts with parasite proteins or cellular processes [].
Iodoquinol can be used as a reference point when evaluating the efficacy of newer antiparasitic medications. By comparing the effectiveness of the new drug to iodoquinol, researchers can gain insights into the potential advantages or disadvantages of the newer treatment [].
Iodoquinol, also known as diiodohydroxyquinoline, is a halogenated hydroxyquinoline derivative with the chemical formula and a molecular weight of approximately 396.95 g/mol. It belongs to the class of organic compounds known as haloquinolines, which are characterized by the presence of a quinoline moiety substituted by halogen atoms. Iodoquinol is primarily known for its use as an antimicrobial agent, particularly in treating infections caused by protozoa, such as amoebiasis, which is caused by Entamoeba histolytica .
These reactions are significant for developing new derivatives with enhanced biological activity or reduced toxicity.
Iodoquinol can be synthesized through several methods:
These methods allow for the production of iodoquinol in varying purities and yields depending on the specific conditions applied.
Iodoquinol is primarily utilized in:
Several compounds share structural similarities with iodoquinol. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Clioquinol | Halogenated hydroxyquinoline | Known for its neurotoxicity; used in research |
| Hydroxychloroquine | Aminoquinoline | Primarily used as an antimalarial drug |
| Quinine | Alkaloid | Used for treating malaria; derived from cinchona bark |
| Chloroquine | Aminoquinoline | Antimalarial; similar mechanism to hydroxychloroquine |
Iodoquinol's uniqueness lies in its specific application against amoebic infections and its relatively lower toxicity compared to some similar compounds like clioquinol, which has been associated with severe side effects including neurological damage .
Iodoquinol was first synthesized in the 1930s through the iodination of 8-hydroxyquinoline, a process involving potassium iodide and iodate under controlled conditions. Its development emerged from broader efforts to optimize antiprotozoal agents, particularly for intestinal infections like amebiasis caused by Entamoeba histolytica. Early studies highlighted its efficacy as a luminal amebicide, acting locally in the gastrointestinal tract due to poor systemic absorption. By the 1950s, iodoquinol became a cornerstone in treating asymptomatic and moderate intestinal amebiasis, often combined with metronidazole for severe cases.
The structural uniqueness of iodoquinol lies in its diiodo substitution at positions 5 and 7 of the quinoline ring, which enhances lipophilicity and metal-chelating capacity. This configuration enables selective interaction with divalent metal ions (e.g., Fe²⁺, Zn²⁺), disrupting protozoan enzyme systems. Comparative studies with other 8-hydroxyquinolines, such as clioquinol, underscore the critical role of halogenation in bioavailability and target specificity.
Iodoquinol (C₉H₅I₂NO) has a molecular weight of 396.95 g/mol and melts at 210–215°C with decomposition. It is practically insoluble in water but sparingly soluble in organic solvents like ethanol and acetone. These properties facilitate its formulation as an oral tablet and topical agent. Recent research has expanded its applications beyond antiparasitic use, exploring roles in cancer therapy and viral infections.
The International Union of Pure and Applied Chemistry (IUPAC) name for iodoquinol is 5,7-diiodoquinolin-8-ol [1] [4] [6]. This systematic nomenclature precisely describes the molecular structure by indicating the positions of the iodine substituents at the 5 and 7 positions of the quinoline ring system, along with the hydroxyl group at the 8 position [2] [7]. The compound follows standard IUPAC nomenclature conventions for quinoline derivatives, where the quinoline ring system serves as the parent structure [3] [15].
The systematic name reflects the compound's classification as a halogenated quinolinol, specifically a diiodinated derivative of 8-hydroxyquinoline [4] [11]. Alternative IUPAC-acceptable systematic names include 5,7-Diiodo-8-hydroxyquinoline and 5,7-Diiodo-8-quinolinol, which are commonly found in chemical literature and databases [1] [2] [5]. The InChI (International Chemical Identifier) for the compound is InChI=1S/C9H5I2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H, providing a unique textual identifier for the molecular structure [2] [4] [7].
Iodoquinol, systematically named 5,7-diiodoquinolin-8-ol, possesses the molecular formula C₉H₅I₂NO with a molecular weight of 396.95 grams per mole [1] [2] [3]. The compound represents a quinoline derivative characterized by the presence of two iodine atoms at positions 5 and 7, and a hydroxyl group at position 8 of the quinoline ring system [1] [4]. The substantial molecular weight is primarily attributed to the presence of two iodine atoms, which collectively account for approximately 63.94% of the total molecular mass [5] [6].
The molecular structure is confirmed through various analytical techniques, with the IUPAC Standard InChI being InChI=1S/C9H5I2NO/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H and the corresponding InChI Key as UXZFQZANDVDGMM-UHFFFAOYSA-N [1] [2]. The SMILES notation is represented as OC1=C2N=CC=CC2=C(I)C=C1I, which provides a concise description of the molecular connectivity [2] [7].
The atomic composition of iodoquinol reveals a heterocyclic aromatic compound with distinct bonding patterns. The molecule contains nine carbon atoms (27.23%), five hydrogen atoms (1.27%), two iodine atoms (63.94%), one nitrogen atom (3.53%), and one oxygen atom (4.03%) [5]. The quinoline framework consists of a fused bicyclic system combining a pyridine ring and a benzene ring, sharing a common carbon-carbon bond (C9=C10) [8].
The bonding patterns within iodoquinol exhibit characteristic features of aromatic heterocyclic compounds. The quinoline core demonstrates extended π-conjugation throughout the fused ring system, providing molecular stability and unique electronic properties [8] [9]. The carbon-iodine bonds at positions 5 and 7 represent polarized covalent bonds, where the electronegativity difference between carbon and iodine creates partial charge separation [10] [11]. These halogen bonds can participate in intermolecular interactions, particularly with electron-rich species [10] [12].
The hydroxyl group at position 8 forms a covalent bond with the carbon atom of the quinoline ring, creating opportunities for hydrogen bonding interactions [13]. The nitrogen atom in the quinoline system retains its basic character, contributing to the compound's coordination capabilities and protonation behavior under acidic conditions [8] [14].
Iodoquinol contains several functionally significant groups that define its chemical behavior and biological activity. The primary functional groups include:
Quinoline Ring System: The core heterocyclic structure provides the fundamental framework, contributing to the compound's aromatic stability and planar geometry [8] [14]. This bicyclic system enables π-π stacking interactions and contributes to the compound's optical properties [15] [9].
Hydroxyl Group (-OH) at Position 8: This functional group is crucial for the compound's hydrogen bonding capacity and polar interactions. The phenolic hydroxyl can participate in both intermolecular and intramolecular hydrogen bonding, influencing solubility characteristics and crystal packing arrangements [16] [8].
Aromatic Carbon-Iodine Bonds at Positions 5 and 7: These halogen substituents significantly influence the compound's reactivity patterns and intermolecular interactions. The iodine atoms possess σ-holes that can form halogen bonds with electron-rich species, contributing to crystal packing and molecular recognition phenomena [10] [12].
Pyridine Nitrogen at Position 1: The nitrogen heteroatom provides basic character to the molecule, enabling protonation reactions and coordination with metal ions. This electron-rich center can act as a hydrogen bond acceptor and participate in dipolar interactions [8] [17].
Limited specific crystallographic data for iodoquinol are available in the literature, however, related quinoline derivatives provide insight into expected structural parameters. Quinoline compounds typically crystallize in various space groups depending on their substitution patterns and intermolecular interactions [15] [18]. The presence of iodine substituents and the hydroxyl group in iodoquinol would be expected to influence the crystal packing through halogen bonding and hydrogen bonding interactions [12] [19].
X-ray crystallographic studies of similar iodinated quinoline compounds reveal characteristic features including planar quinoline rings, specific bond lengths for carbon-iodine bonds (typically around 2.05-2.10 Å), and hydroxyl group positioning that facilitates hydrogen bonding networks [12] [20]. The molecular planarity is generally maintained in the quinoline system, with minimal deviation from the least-squares plane [21] [20].
Corrosive;Irritant